product placenta growth factor

Receptor selectivity VEGFR-1 signaling Angiogenesis pathway isolation

Placenta Growth Factor (PlGF; CAS 144589-93-5) is an angiogenic protein belonging to the vascular endothelial growth factor (VEGF) family, originally isolated and cloned from a human placental cDNA library. Four isoforms (PlGF-1 through PlGF-4) are generated by alternative splicing, with PlGF-1 (131 aa) and PlGF-2 (152 aa) being the most extensively characterized.

Molecular Formula C12H13BrO3
Molecular Weight 0
CAS No. 144589-93-5
Cat. No. B1177598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameproduct placenta growth factor
CAS144589-93-5
Synonymsproduct placenta growth factor
Molecular FormulaC12H13BrO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Placenta Growth Factor (PlGF, CAS 144589-93-5): Product Identity and Differentiation for Procurement Decision-Making


Placenta Growth Factor (PlGF; CAS 144589-93-5) is an angiogenic protein belonging to the vascular endothelial growth factor (VEGF) family, originally isolated and cloned from a human placental cDNA library [1]. Four isoforms (PlGF-1 through PlGF-4) are generated by alternative splicing, with PlGF-1 (131 aa) and PlGF-2 (152 aa) being the most extensively characterized [2]. PlGF is secreted as a glycosylated homodimer of approximately 15–34 kDa depending on the isoform and functions as a ligand that binds with high affinity and exclusive selectivity to VEGF receptor-1 (VEGFR-1/Flt-1), and unlike VEGF-A, does not engage VEGFR-2 (Flk-1/KDR) [3]. Its expression is markedly upregulated during hypoxia, tissue inflammation, and in multiple cancer types [1]. PlGF is employed in two principal procurement contexts: as a recombinant research-grade protein for angiogenesis and cell signaling studies, and as the analyte in clinical-grade biomarker assays for preeclampsia risk stratification [4].

Why VEGF-A, VEGF-B, or PlGF-1 Cannot Simply Replace Placenta Growth Factor (CAS 144589-93-5) in Research and Diagnostic Workflows


Although PlGF shares approximately 50% sequence identity with VEGF-A and both bind VEGFR-1, their receptor selectivity profiles are fundamentally divergent: PlGF binds exclusively to VEGFR-1 and fails to engage VEGFR-2, whereas VEGF-A activates both receptors with a ~10-fold higher affinity for VEGFR-1 [1]. This difference means that substituting VEGF-A for PlGF in experiments designed to isolate VEGFR-1-mediated signaling will inadvertently trigger VEGFR-2-driven angiogenesis, proliferation, and permeability pathways [2]. Furthermore, the PlGF isoforms themselves are not functionally interchangeable—PlGF-2 contains a 21-amino acid heparin-binding domain absent in PlGF-1, conferring unique neuropilin-1 (NRP-1) co-receptor engagement capabilities that alter ligand bioavailability and downstream signaling [3]. In diagnostic procurement, a PlGF-alone assay cannot substitute for the sFlt-1/PlGF ratio test, as the combined biomarker ratio demonstrates quantifiably superior diagnostic accuracy for preeclampsia risk stratification [4]. Each of these distinctions carries measurable consequences for experimental interpretability and clinical decision-making, as quantified in the evidence below.

Quantitative Differentiation Evidence for Placenta Growth Factor (CAS 144589-93-5) Versus Closest Analogs: A Comparator-Anchored Procurement Guide


PlGF Binds VEGFR-1 Exclusively, Whereas VEGF-A Activates Both VEGFR-1 and VEGFR-2: Quantitative Receptor Selectivity Comparison

PlGF demonstrates exclusive, high-affinity binding to VEGFR-1 (Flt-1) with no detectable binding to VEGFR-2 (Flk-1/KDR), whereas VEGF-A binds both receptors with approximately 10-fold higher affinity for VEGFR-1 over VEGFR-2 [1]. In direct soluble receptor binding assays using ¹²⁵I-labeled ligands, PlGF-1 and PlGF-2 both bound with high affinity to Flt-1 but completely failed to bind to Flk-1/KDR, while VEGF-A demonstrated robust binding to both receptors [1]. The crystal structure of PlGF bound to VEGFR-1 domain 2 at 2.5 Å resolution confirmed that, despite ~50% sequence identity with VEGF, PlGF engages the identical VEGFR-1 binding interface but lacks the structural determinants required for VEGFR-2 interaction [2]. The mathematical model of Mac Gabhann and Popel (2004) quantified the functional consequence: PlGF binding to VEGFR-1 displaces VEGF-A from VEGFR-1, increasing VEGF-A availability for VEGFR-2 binding, a mechanism that does not operate in reverse with VEGF-A alone [3].

Receptor selectivity VEGFR-1 signaling Angiogenesis pathway isolation

PlGF-2 Binds Heparin and Neuropilin-1 with High Affinity, Whereas PlGF-1 Shows No Heparin or NRP-1 Binding: Isoform-Specific Procurement Evidence

PlGF-2 contains a 21-amino acid heparin-binding domain (encoded by exon 6) that is entirely absent from PlGF-1, yielding a functionally critical distinction between these two commonly procured isoforms [1]. In heparin-Sepharose chromatography, PlGF-2 quantitatively bound to the column and was eluted with 1–2 M NaCl, while PlGF-1 showed no detectable binding under identical conditions [2]. Cross-linking experiments with ¹²⁵I-labeled proteins demonstrated that PlGF-2 binds to neuropilin-1 (NRP-1) on endothelial cells in a heparin-dependent manner, whereas PlGF-1 does not engage NRP-1 [1]. This differential NRP-1 binding was confirmed by surface plasmon resonance (SPR) spectroscopy, where PlGF-2 exhibited concentration-dependent binding to immobilized NRP-1 (3–300 nM range), while PlGF-1 produced negligible binding sensorgrams [2]. Despite these structural and receptor-binding differences, both isoforms exhibited comparable mitogenic potency on bovine aortic endothelial cells [3].

Isoform selection Heparin-binding domain Neuropilin-1 co-receptor

PlGF Demonstrates 65% Improvement in Collateral Conductance vs 30% for VEGF-A in a Direct Rabbit Hindlimb Arteriogenesis Model

In a direct head-to-head comparison using the rabbit femoral artery ligation model, local infusion of PlGF (VEGFR-1-specific) over 7 days increased maximal collateral conductance by approximately 65% relative to albumin control (165 ± 5.1 vs 101.3 ± 9.9 mL/min per 100 mm Hg; P < 0.001), while VEGF-A infusion increased collateral conductance by only approximately 30% (133 ± 5.1 mL/min per 100 mm Hg; P < 0.01) [1]. The combination of VEGF-E (VEGFR-2-specific) and PlGF did not exceed the effect of PlGF alone, demonstrating that VEGFR-2 co-activation is not required for arteriogenesis and that VEGFR-1 signaling alone, mediated by PlGF, is the dominant driver of collateral vessel growth [1]. Mechanistically, PlGF's superior arteriogenic activity was attributed to its monocyte-activating properties via VEGFR-1, which is the exclusive VEGF receptor on monocytes; in monocyte-depleted animals, PlGF's arteriogenic effect was abrogated [1].

Therapeutic arteriogenesis Collateral vessel growth VEGFR-1-specific therapy

sFlt-1/PlGF Ratio Outperforms PlGF Alone for Preeclampsia Diagnosis: AUROC 0.86 vs 0.64 for Delivery Within 7 Days and Higher Specificity (99.4% vs 88.5% for Early-Onset PE)

Two independent studies provide direct quantitative evidence that the sFlt-1/PlGF ratio yields superior diagnostic accuracy compared with PlGF measurement alone. In a prospective multicenter case-control study (Stepan et al. 2016), the Elecsys sFlt-1/PlGF ratio achieved an overall AUC of 0.941, while the Triage PlGF-alone assay achieved an AUC of 0.917 [1]. For early-onset preeclampsia (<34 weeks), the sFlt-1/PlGF ratio delivered sensitivity of 94.0% and specificity of 99.4%, compared with 96.4% sensitivity and 88.5% specificity for PlGF alone—a specificity advantage of 10.9 percentage points [1]. A more recent retrospective cohort study of 509 patients (Wilson et al. 2025) confirmed that the sFlt-1/PlGF ratio >85 was associated with a greater risk of delivery within 14 days (RR = 2.0 [1.8–2.4] vs RR = 1.4 [1.3–1.6] for PlGF <100 pg/mL), and the AUROC for delivery within 7 days was 0.86 [0.83–0.89] for the ratio vs 0.64 [0.58–0.71] for PlGF alone [2]. In the COMPARE study, while AUCs were similar across three commercial tests, the Elecsys sFlt-1/PlGF ratio demonstrated significantly higher specificity (93.2%) than the DELFIA Xpress PlGF 1-2-3 test (79.9%) and the Triage PlGF test (79.6%) at commercially recommended thresholds (P < 0.001) [3].

Preeclampsia biomarker sFlt-1/PlGF ratio Diagnostic accuracy procurement

Anti-PlGF Monoclonal Antibody TB-403 Exhibits a Safety Profile Distinct from VEGF-Axis Inhibitors: No Dose-Limiting Toxicity vs Bevacizumab-Associated Grade ≥3 Hypertension (9–10% Incidence)

The humanized anti-PlGF monoclonal antibody TB-403 (RO5323441) demonstrated a safety profile in Phase I clinical trials that is qualitatively and quantitatively distinct from VEGF-axis inhibitors such as bevacizumab. In a Phase I dose-escalation study in patients with advanced solid tumors (Lassen et al. 2012), no dose-limiting toxicities (DLTs) were observed at doses up to 10 mg/kg weekly and 30 mg/kg every three weeks, and a maximum-tolerated dose (MTD) was not reached [1]. The most common adverse events were fatigue, constipation, pyrexia, dyspnea, and nausea—a profile that notably lacks the hypertension, proteinuria, hemorrhage, and thromboembolism characteristic of anti-VEGF agents [1]. In the first-in-human healthy volunteer study, there were no serious adverse events and no apparent differences in safety profiles between TB-403 and placebo across three dose levels (0.3–5.0 mg/kg) [2]. By contrast, a meta-analysis of bevacizumab-treated patients reported an overall incidence of all-grade hypertension of 28% (95% CI: 22–34%) and grade ≥3 hypertension of 9% (95% CI: 7–11%), with a relative risk of 5.38 (95% CI: 3.63–7.97) for developing significantly raised blood pressure [3]. Preclinical studies established the mechanistic basis for this differential safety: anti-PlGF antibody treatment inhibited pathological angiogenesis and tumor growth without affecting healthy vasculature, whereas anti-VEGF or anti-VEGFR-2 antibodies caused global vascular regression in multiple healthy mouse tissues [4].

Anti-angiogenic therapy PlGF inhibition Cancer therapeutic procurement

Evidence-Anchored Application Scenarios for Placenta Growth Factor (CAS 144589-93-5): Where the Quantitative Differentiation Drives Procurement Value


VEGFR-1-Specific Signaling Studies in Endothelial and Monocyte Biology

When the research objective is to isolate VEGFR-1-mediated signaling without concurrent VEGFR-2 activation, PlGF is the only viable ligand choice. VEGF-A, the most common substitute, activates both receptors and will confound interpretation. As demonstrated by Park et al. (1994) [1], PlGF binds VEGFR-1 with high affinity and fails entirely to bind VEGFR-2, while VEGF-A engages both receptors. This exclusive selectivity is critical for studies of monocyte activation (monocytes express VEGFR-1 but not VEGFR-2), VEGFR-1-mediated placental trophoblast function, and the ligand-displacement model of angiogenic synergy. Procurement of recombinant PlGF-1 (the non-heparin-binding isoform) is recommended for soluble VEGFR-1 binding studies, as the absence of the heparin-binding domain ensures that extracellular matrix sequestration does not confound concentration-response analyses. For NRP-1 co-receptor studies, PlGF-2 must be procured instead.

PlGF-2 Procurement for Heparin-Dependent Neuropilin-1 Co-Receptor and Extracellular Matrix Interaction Studies

Investigators studying the role of neuropilin-1 (NRP-1) as a co-receptor in VEGF family signaling must procure PlGF-2 rather than PlGF-1. As established by Migdal et al. (1998) [2] and confirmed by SPR binding analysis [3], only PlGF-2 engages NRP-1 in a heparin-dependent manner. PlGF-1 lacks the exon 6-encoded heparin-binding domain and fails to bind either heparin or NRP-1. This distinction is functionally critical: NRP-1 binding by PlGF-2 modulates VEGF-A signaling through VEGFR-2, amplifies angiogenic responses, and creates a heparin-mobilizable reservoir of growth factor activity in the extracellular matrix. Procurement specifications should confirm that the PlGF-2 product retains the full 152-amino acid native chain including the heparin-binding domain (RRPKGRGKRR), as truncated or PlGF-1-mismatched products will not replicate NRP-1-dependent biology.

sFlt-1/PlGF Ratio Assay Platform Selection for Clinical Preeclampsia Risk Stratification

Clinical laboratories and hospital procurement departments implementing preeclampsia biomarker testing should select an automated sFlt-1/PlGF ratio platform (e.g., Roche Elecsys) over a PlGF-only assay. The evidence from Stepan et al. (2016) [4] demonstrates that the sFlt-1/PlGF ratio achieves a specificity of 99.4% for early-onset preeclampsia vs 88.5% for PlGF alone—an 11-percentage-point reduction in false positives. Furthermore, the SMFM 2025 data [5] show an AUROC of 0.86 for the ratio vs 0.64 for PlGF alone in predicting delivery within 7 days, with a relative risk of 2.0 vs 1.4 for delivery within 14 days. The COMPARE study [6] confirmed that at commercially recommended thresholds, the sFlt-1/PlGF ratio had significantly higher specificity (93.2%) than DELFIA PlGF (79.9%) or Triage PlGF (79.6%) (P < 0.001). For resource-limited settings, point-of-care whole-blood PlGF tests (RONIA, Lepzi Quanti) demonstrate rule-out NPVs of 94.6–100% for serious adverse outcomes [7] and offer a viable procurement alternative when full automation is not feasible.

Anti-PlGF Therapeutic Antibody Programs Seeking Angiogenesis Inhibition Without Healthy Vessel Toxicity

Preclinical and clinical oncology programs developing anti-angiogenic therapies should evaluate anti-PlGF monoclonal antibodies as a differentiated alternative to anti-VEGF agents. The Phase I data for TB-403 (RO5323441) [8] demonstrate the absence of dose-limiting toxicities up to 30 mg/kg every three weeks, with no hypertension signal—a stark contrast to bevacizumab, where grade ≥3 hypertension occurs in approximately 9–10% of patients [9]. The mechanistic basis for this differential safety is established by Carmeliet et al. (2007), who demonstrated that anti-PlGF treatment inhibits pathological tumor angiogenesis without affecting healthy vasculature, whereas anti-VEGF or anti-VEGFR-2 antibodies cause global vascular regression in multiple healthy tissues [10]. For procurement of research-grade anti-PlGF antibodies, lot validation should confirm high-affinity binding (nM range Kd) to the PlGF receptor-binding site, lack of cross-reactivity with VEGF-A, and VEGFR-1 blocking activity in competitive ELISA.

Quote Request

Request a Quote for product placenta growth factor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.